molecular formula C8H12N2 B177756 N1,5-Dimethylbenzene-1,2-diamine CAS No. 131019-87-9

N1,5-Dimethylbenzene-1,2-diamine

Cat. No. B177756
M. Wt: 136.19 g/mol
InChI Key: ICWDURLIKIKGLQ-UHFFFAOYSA-N
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Description

“N1,5-Dimethylbenzene-1,2-diamine” is a chemical compound with the CAS Number: 131019-87-9 . It has a molecular weight of 136.2 and its IUPAC name is N2,4-dimethyl-1,2-benzenediamine .


Molecular Structure Analysis

The InChI code for “N1,5-Dimethylbenzene-1,2-diamine” is 1S/C8H12N2/c1-6-3-4-7 (9)8 (5-6)10-2/h3-5,10H,9H2,1-2H3 . This indicates that the compound has a benzene ring with two methyl groups and two amine groups attached.


Physical And Chemical Properties Analysis

“N1,5-Dimethylbenzene-1,2-diamine” is a liquid at room temperature . The compound’s physical form, storage temperature, and shipping temperature are all at room temperature .

Safety And Hazards

“N1,5-Dimethylbenzene-1,2-diamine” has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-N,4-dimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-3-4-7(9)8(5-6)10-2/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWDURLIKIKGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433673
Record name N1,5-Dimethylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,5-Dimethylbenzene-1,2-diamine

CAS RN

131019-87-9
Record name N1,5-Dimethylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl-(5-methyl-2-nitro-phenyl)-amine (2.47 g, 14.9 mmol), ammonium formate (15 g, 237.9 mmol) in THF (7 mL) and MeOH (35 mL) at room temperature was added 10% Pd/C (650 mg) and the resulting mixture was stirred at room temperature for 10 min. The resulting mixture was then filtered over CELITE® and concentrated in vacuo. The resulting residue was diluted with CH2Cl2, washed with H2O and the organic layer was dried over Na2SO4, filtered, and concentrated in vacuo. The resultant residue was purified by flash column chromatography (SiO2), eluting with a hexanes-EtOAc gradient to yield 4,N2-dimethyl-benzene-1,2-diamine
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
650 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

3-(N-Methylamino)-4-nitrotoluene (7.95 g) was catalytically reduced in a solution in 200 ml of methanol using 1.0 g of 10% palladium carbon as a catalyst. After the catalyst was filtered off, the reaction solution was concentrated under reduced pressure to give 6.60 g (101%) of 1-amino-4-methyl-2-(N-methylamino)benzene.
Quantity
7.95 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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